Lomefloxacin hydrochloride
Overview
Description
Lomefloxacin hydrochloride, also known as Maxaquin, Okacyn, and Uniquin, is a fluoroquinolone antibiotic . It is used to treat various bacterial infections, such as bronchitis and urinary tract infections . It may also be used for purposes other than those listed in the medication guide .
Molecular Structure Analysis
Lomefloxacin hydrochloride is a small molecule with a molecular weight of 387.81 and a molecular formula of C17H19F2N3O3.HCl . Its structure includes a fluoroquinolone backbone, which is common among antibiotics in this class .
Chemical Reactions Analysis
Lomefloxacin hydrochloride undergoes various chemical reactions. For instance, it has been studied for its photocatalytic degradation using magnesium titanate under visible light-driven energy sources . The study revealed that reactive species, namely, electron, hole, hydroxyl, and superoxide radicals, comprised the primary photocatalytic mechanism for Lomefloxacin degradation .
Scientific Research Applications
Antibacterial Activity
Lomefloxacin hydrochloride, a synthetic broad-spectrum fluoroquinolone, exhibits antibacterial activity by inhibiting DNA gyrase. This action decreases DNA synthesis during bacterial replication, leading to cell growth inhibition and lysis (Definitions, 2020). It has shown effectiveness against a variety of infections, including bone and joint infections, gastro-enteritis, and respiratory-tract infections (Nassar et al., 2018).
Pharmacokinetic Studies
Lomefloxacin's pharmacokinetics have been extensively studied. A UPLC-MS/MS method was developed to determine lomefloxacin concentration in rabbit aqueous humor, indicating its potential in pharmacokinetic studies and drug delivery systems (Song et al., 2016). Additionally, its pharmacokinetics following intravenous and oral administration in patients with acute pyelonephritis were investigated, demonstrating its high bioavailability (Robson et al., 2012).
Formulation Enhancements
Research into enhancing the bioavailability of lomefloxacin hydrochloride due to its low water solubility has led to the development of solid dispersions with various carriers. These studies have shown improved solubility and drug content, thus enhancing its therapeutic effectiveness (Jain, 2016).
Interaction with Elements and Surfactants
Studies have explored the in vitro availability of lomefloxacin in the presence of essential and trace elements, revealing interactions that can affect its availability and antibacterial activity (Sultana et al., 2005). Its interaction with anionic and nonionic surfactants in electrolyte solutions has also been investigated, which is crucial for its formulation and stability (Ahsan et al., 2021).
Environmental Impact and Safety
The environmental impact and safetyof lomefloxacin hydrochloride have been a focus of several studies. One such study evaluated the effect of ozonating lomefloxacin on residual antimicrobial activity and acute toxicity, which is significant for understanding its environmental impact and the risks it may pose to aquatic and terrestrial microorganisms (Oliveira et al., 2017). Additionally, the cytotoxic effect of lomefloxacin in culture of human epidermal melanocytes was studied, providing insights into its potential side effects on pigmented tissues (Beberok et al., 2013).
Novel Synthesis Methods
Efforts have also been made to improve the synthesis of lomefloxacin hydrochloride. A greener synthesis technology was developed, which simplified synthesis procedures, shortened synthesis time, and eliminated the use of volatile organic solvents (Cheng et al., 2009). This represents a step towards more sustainable pharmaceutical manufacturing practices.
Safety And Hazards
Lomefloxacin hydrochloride is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may interfere with bone development and is not approved for use by children younger than 12 years of age .
Future Directions
properties
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEBLAPZMOQCKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-51-7 (Parent) | |
Record name | Lomefloxacin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045527 | |
Record name | Lomefloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lomefloxacin hydrochloride | |
CAS RN |
98079-52-8 | |
Record name | Lomefloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98079-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomefloxacin hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomefloxacin hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758168 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lomefloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LOMEFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VC7S3ZXXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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